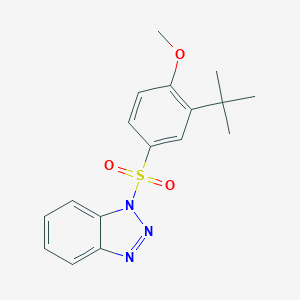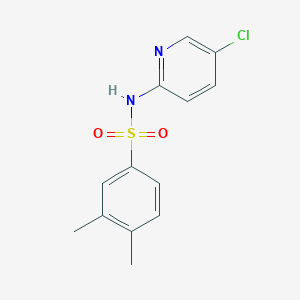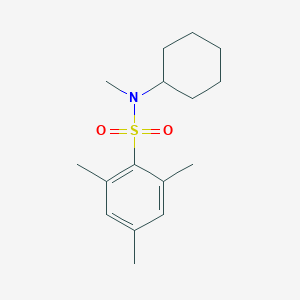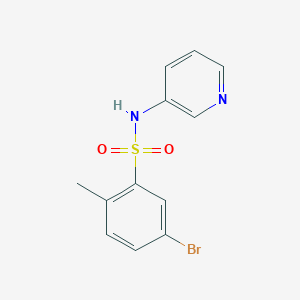
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-tert-butylphenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole is a complex organic compound that features a benzotriazole core substituted with a sulfonyl group attached to a 3-tert-butyl-4-methoxyphenyl moiety
Vorbereitungsmethoden
The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-tert-butylphenyl methyl ether typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butyl-4-methoxyphenol and benzotriazole.
Sulfonylation: The 3-tert-butyl-4-methoxyphenol undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with benzotriazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding sulfoxide.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-tert-butylphenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzotriazole core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
1-[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole can be compared with similar compounds such as:
3-tert-Butyl-4-methoxyphenol: This compound lacks the benzotriazole core and sulfonyl group, making it less versatile in terms of chemical reactivity and applications.
Benzotriazole: While benzotriazole itself is a useful scaffold, the addition of the sulfonyl group and 3-tert-butyl-4-methoxyphenyl moiety enhances its stability and potential for diverse applications.
Sulfonyl Derivatives: Other sulfonyl derivatives may lack the specific combination of functional groups present in 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-tert-butylphenyl methyl ether, making them less effective in certain applications.
The uniqueness of this compound lies in its combination of a benzotriazole core with a sulfonyl group and a 3-tert-butyl-4-methoxyphenyl moiety, providing a versatile and stable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H19N3O3S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2,3)13-11-12(9-10-16(13)23-4)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-11H,1-4H3 |
InChI-Schlüssel |
GOFAHBRVJCNNDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)


![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)





![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
